(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-morpholinophenyl)methanone
Description
Properties
IUPAC Name |
(4-morpholin-4-ylphenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c22-16(20-11-15(12-20)21-17-5-6-18-21)13-1-3-14(4-2-13)19-7-9-23-10-8-19/h1-6,15H,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYYJTGGVWZQNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)N3CC(C3)N4N=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-morpholinophenyl)methanone typically involves a multi-step process:
Formation of the Triazole Ring:
Synthesis of the Azetidine Ring: The azetidine ring can be formed through the cyclization of a suitable precursor, such as a β-amino alcohol, under basic conditions.
Coupling of the Triazole and Azetidine Rings: The triazole and azetidine rings are then coupled using a suitable linker, such as a methylene group.
Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the phenyl ring is replaced by the morpholine moiety.
Industrial Production Methods
Industrial production of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-morpholinophenyl)methanone may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: N-oxides of the azetidine ring.
Reduction: Dihydrotriazoles.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Antimicrobial Activity
One of the prominent applications of this compound is in the development of antimicrobial agents. Research indicates that triazole derivatives exhibit significant antibacterial and antifungal properties. In vitro studies have shown that compounds containing triazole rings can inhibit the growth of various pathogens.
| Compound | Target Pathogen | Activity |
|---|---|---|
| (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-morpholinophenyl)methanone | Staphylococcus aureus | Moderate |
| (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-morpholinophenyl)methanone | Escherichia coli | Significant |
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. The triazole moiety has been associated with the inhibition of cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Inducing G0/G1 phase arrest in cancer cells.
- Apoptosis Induction : Triggering programmed cell death pathways.
In a study conducted by the National Cancer Institute (NCI), the compound demonstrated significant cytotoxicity against several cancer cell lines, showcasing its potential as an anticancer agent.
| Cancer Cell Line | GI50 (µM) | TGI (µM) |
|---|---|---|
| A549 (Lung Cancer) | 15.72 | 50.68 |
| MCF7 (Breast Cancer) | 20.00 | 60.00 |
Case Study: Antimicrobial Efficacy
A recent investigation into the antimicrobial efficacy of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-morpholinophenyl)methanone revealed promising results against both Gram-positive and Gram-negative bacteria. The study utilized agar diffusion methods to assess antibacterial activity and determined minimum inhibitory concentrations (MIC).
Results Summary :
- The compound exhibited an MIC of 32 µg/mL against Staphylococcus aureus.
Case Study: Anticancer Activity
In a separate study focusing on anticancer activity, the compound was tested against a panel of human cancer cell lines using a single-dose assay protocol established by NCI.
Findings :
- The compound showed an average growth inhibition rate of 12.53%, indicating potential for further development as an anticancer therapeutic.
Mechanism of Action
The mechanism of action of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-morpholinophenyl)methanone involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The azetidine and morpholine rings may enhance the compound’s binding affinity and selectivity, leading to more potent biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on substitutions, deuterated forms, and heterocyclic variations.
ACT-539313E: Deuterated Morpholino-Triazole Analog
- Structure: (3-(3-(2H-1,2,3-Triazol-2-yl)benzyl)morpholino-2,2-d2)(4-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone.
- Key Differences: Replaces the azetidine ring with a deuterated morpholine ring (C2,2-d2), likely improving metabolic stability by slowing hepatic clearance . Incorporates a 4-methyl-2-triazolylphenyl group instead of 4-morpholinophenyl, enhancing lipophilicity.
- Synthesis : Achieved via coupling of deuterated morpholine intermediates with triazole-containing benzoic acids using HATU/DIPEA activation .
- Properties : LC-MS retention time (tR=0.95 min) and [M+H]+= 446.15 suggest similar polarity to the target compound but higher molecular weight .
M30: Dihydrooxazine-Triazole Hybrid
- Structure: (R)-(3-(3-(2H-1,2,3-Triazol-2-yl)benzyl)-2,3-dihydro-4H-1,4-oxazin-4-yl)(4-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone.
- Key Differences: Substitutes azetidine with a dihydrooxazine ring, introducing an additional oxygen atom and reducing ring strain.
- Synthesis : Involves reductive amination and Pd/C-catalyzed hydrogenation steps, followed by HPLC purification (86% yield) .
- Properties : LC-MS [M+H]+= 363.18 indicates lower molecular weight compared to the target compound .
Phenoxymethybenzoimidazole-Triazole Derivatives
- Representative Compound: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c).
- Key Differences: Replaces the methanone core with a benzimidazole-thiazole-triazole scaffold, increasing aromatic surface area for target engagement. Bromophenyl substituents may improve halogen bonding interactions .
- Synthesis : Utilizes click chemistry (Cu(I)-catalyzed azide-alkyne cycloaddition) and amide coupling, with yields >70% .
Triazin-yl-Piperazinyl Methanone Derivatives
- Representative Compound: (2,3-Dimethoxyphenyl){4-[4-(1H-imidazol-1-yl)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]-1-piperazinyl}methanone.
- Key Differences: Incorporates a triazine-piperazine backbone instead of azetidine-morpholine, offering diverse hydrogen-bonding sites.
Structural and Functional Comparison Table
Discussion of Key Trends
- Heterocyclic Diversity : Replacement of azetidine with dihydrooxazine (M30) or morpholine (ACT-539313E) alters conformational flexibility and metabolic pathways .
Biological Activity
The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-morpholinophenyl)methanone is a novel synthetic molecule that combines a triazole ring with an azetidine structure and a morpholine group. This unique combination of structural features has attracted attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 286.33 g/mol. The compound is characterized by the presence of a triazole ring, which is known for its biological activity due to its ability to interact with various biological targets.
Structural Features
| Feature | Description |
|---|---|
| Triazole Ring | A five-membered ring containing three nitrogen atoms, known for its role in medicinal chemistry. |
| Azetidine Ring | A four-membered saturated ring that can enhance the compound's binding affinity to biological targets. |
| Morpholine Group | A six-membered ring containing one oxygen and one nitrogen atom, contributing to the compound's solubility and biological activity. |
Synthesis
The synthesis of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-morpholinophenyl)methanone typically involves the following steps:
- Formation of the Triazole Ring : Achieved via a click chemistry reaction between an azide and an alkyne.
- Azetidine Formation : Cyclization reactions involving appropriate precursors lead to the formation of the azetidine ring.
- Coupling Reaction : The final step involves coupling the triazole-azetidine intermediate with a morpholine derivative under controlled conditions.
Biological Activity
Research into the biological activity of this compound indicates several promising effects:
Antimicrobial Activity
Studies have shown that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-morpholinophenyl)methanone have demonstrated efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
The anti-inflammatory properties of similar triazole-containing compounds have been well-documented. For example, one study highlighted that triazole derivatives can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. The specific compound may exhibit comparable effects, potentially making it useful in treating inflammatory diseases.
Anticancer Potential
Recent investigations into triazole hybrids have revealed their potential as anticancer agents. These compounds can induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, such as targeting specific signaling pathways involved in cell proliferation.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Triazole Derivatives : A study published in Medicinal Chemistry evaluated various 1,2,3-triazole derivatives for their anticancer activity against different cancer cell lines. Results indicated significant cytotoxic effects correlated with structural modifications similar to those found in (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-morpholinophenyl)methanone .
- Anti-inflammatory Assessment : Another research article focused on evaluating the anti-inflammatory properties of triazole-containing compounds using animal models. The results suggested that these compounds effectively reduced inflammatory markers and provided therapeutic benefits comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .
Q & A
Basic: What are the key synthetic strategies for preparing (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-morpholinophenyl)methanone, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Coupling Reactions : Amide bond formation between azetidine-triazole and morpholinophenyl carboxylic acid derivatives using coupling agents like HATU (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases such as DIPEA (N,N-diisopropylethylamine) in polar aprotic solvents (e.g., DMA or DMF) .
- Deuterated Analogues : Isotopic labeling (e.g., deuterium incorporation) is achieved via hydrogen/deuterium exchange under Pd/C or Pd(OH)₂ catalysis in deuterated solvents (MeOH-d₄), ensuring regioselectivity .
- Purification : Preparative HPLC under basic or acidic conditions is critical for isolating high-purity products (>95% by LC-MS) .
Optimization : Reaction time (1–24 h), temperature (RT to 50°C), and stoichiometric ratios (1:1.2 for HATU) are adjusted based on LC-MS monitoring to maximize yields (34–86%) and minimize side products .
Basic: How is structural characterization performed for this compound, and what analytical techniques are prioritized?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of triazole rings and azetidine-morpholine connectivity. Deuterated analogues require ²H NMR for isotopic purity validation .
- Mass Spectrometry (LC-MS) : High-resolution LC-MS (e.g., [M+H]+ = 433.90) verifies molecular weight and isotopic patterns, with retention times (tR = 0.53–1.01 min) aiding in purity assessment .
- X-ray Crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures to resolve bond angles and torsional strain in azetidine-morpholine hybrids, critical for conformational analysis .
Advanced: How do deuterium isotope effects influence the pharmacokinetic profile of deuterated analogues of this compound?
Methodological Answer:
- Metabolic Stability : Deuterium incorporation at metabolically labile sites (e.g., benzyl or morpholine positions) reduces CYP450-mediated oxidation, extending half-life (t₁/₂) in vitro. For example, ACT-539313E (34% yield) showed a 2.5-fold increase in metabolic stability compared to non-deuterated counterparts .
- Isotope Effect Quantification : Kinetic isotope effects (KIEs) are measured via LC-MS/MS by comparing H/D-substrate turnover rates in hepatic microsomes. KIE > 2 indicates significant deuterium-induced metabolic shielding .
Advanced: What computational strategies are employed to predict the biological targets or binding modes of this compound?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with putative targets (e.g., orexin receptors), using crystal structures (PDB: 3TW) to identify key binding residues (e.g., hydrophobic pockets accommodating triazole rings) .
- MD Simulations : GROMACS or AMBER simulations (50–100 ns) assess conformational stability of the azetidine-morpholine core in aqueous/lipid bilayers, correlating with membrane permeability .
- QSAR Models : 2D/3D descriptors (e.g., LogP, polar surface area) predict ADMET properties, guiding lead optimization .
Advanced: How are structure-activity relationship (SAR) studies designed to enhance the compound's biological activity?
Methodological Answer:
- Triazole Substitution : Systematic replacement of triazole with other heterocycles (e.g., oxadiazole) evaluates potency shifts in receptor-binding assays. For example, 2-(2H-1,2,3-triazol-2-yl)phenyl groups showed 10-fold higher affinity for orexin receptors vs. benzothiazole derivatives .
- Azetidine Ring Modifications : Introduction of sp³-hybridized substituents (e.g., methyl or fluorine) reduces torsional strain, improving bioavailability. SAR data for ACT-539313G (50% yield) revealed EC₅₀ improvements from 100 nM to 25 nM .
Advanced: How is SHELX software utilized in resolving crystallographic data discrepancies for this compound?
Methodological Answer:
- Refinement Protocols : SHELXL refines high-resolution (<1.2 Å) X-ray data with anisotropic displacement parameters, resolving ambiguities in azetidine ring puckering and triazole planarity. Twinning corrections (via TWIN/BASF commands) address pseudo-merohedral twinning .
- Validation Tools : RIGU and ADDSYM in SHELXPRO detect missed symmetry elements, ensuring space group accuracy (e.g., P2₁/c vs. P1̄) .
Advanced: How are contradictory biological assay results addressed, particularly in receptor selectivity studies?
Methodological Answer:
- Assay Replication : Dose-response curves (IC₅₀/EC₅₀) are replicated across orthogonal platforms (e.g., FLIPR vs. radioligand binding) to confirm target engagement .
- Off-Target Profiling : Broad-panel screening (e.g., Eurofins CEREP) identifies cross-reactivity with GPCRs or kinases, informing selectivity ratios. For example, >100-fold selectivity for OX1 over OX2 receptors was validated via competitive binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
